3,3',4',5,5',8-Hexahydroxyflavone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’,5,5’,8-Hexahydroxyflavone typically involves the hydroxylation of flavonoid precursors. One common method is the oxidative coupling of phloroglucinol derivatives with appropriate phenolic compounds under controlled conditions . The reaction conditions often include the use of catalysts such as copper or iron salts and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of 3,3’,4’,5,5’,8-Hexahydroxyflavone involves the extraction of the compound from natural sources such as berries, tea leaves, and other plant materials . The extraction process typically includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3,3’,4’,5,5’,8-Hexahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonol.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
3,3’,4’,5,5’,8-Hexahydroxyflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’,4’,5,5’,8-Hexahydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Properties
CAS No. |
90332-28-8 |
---|---|
Molecular Formula |
C15H10O8 |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
3,5,8-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-6-1-2-7(17)15-10(6)12(21)13(22)14(23-15)5-3-8(18)11(20)9(19)4-5/h1-4,16-20,22H |
InChI Key |
JGTKWAPKKUUANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O)O |
melting_point |
297 - 300 °C |
physical_description |
Solid |
Origin of Product |
United States |
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